
beta-Amino isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Amino Isobutirato, también conocido como ácido 3-Aminoisobutírico, es un aminoácido no proteico derivado del catabolismo de la timina, una base pirimidínica. Es una molécula pequeña con la fórmula química C₄H₉NO₂ y una masa molar de 103,12 g/mol. Este compuesto es notable por su papel en varios procesos metabólicos, particularmente en la regulación del metabolismo de lípidos y carbohidratos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Beta-Amino Isobutirato se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del ácido isobutírico con amoníaco en condiciones de alta temperatura y presión. Esta reacción generalmente requiere un catalizador, como un óxido metálico, para facilitar la formación del aminoácido.
Otra ruta sintética involucra la aminación reductiva del ácido pirúvico con amoníaco en presencia de un agente reductor como el cianoborohidruro de sodio. Este método es ventajoso debido a sus condiciones de reacción relativamente suaves y alto rendimiento.
Métodos de Producción Industrial
En entornos industriales, Beta-Amino Isobutirato se produce a menudo mediante fermentación microbiana. Cepas específicas de bacterias o levaduras están diseñadas para sobreproducir el compuesto manipulando sus vías metabólicas. Este enfoque biotecnológico se favorece por su sostenibilidad y rentabilidad en comparación con la síntesis química tradicional.
Análisis De Reacciones Químicas
Tipos de Reacciones
Beta-Amino Isobutirato experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los ácidos ceto correspondientes.
Reducción: El compuesto se puede reducir para formar aminoalcoholes.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Produce ácidos ceto y otros derivados oxidados.
Reducción: Rendimiento de aminoalcoholes.
Sustitución: Resulta en varios aminoácidos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, Beta-Amino Isobutirato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para aplicaciones de descubrimiento de fármacos y ciencia de materiales.
Biología
Biológicamente, Beta-Amino Isobutirato es significativo por su papel en el metabolismo muscular. Se libera durante el ejercicio y se ha demostrado que induce el oscurecimiento del tejido adiposo blanco, lo cual es beneficioso para el gasto de energía y el control de peso .
Medicina
En medicina, Beta-Amino Isobutirato se está explorando por sus potenciales efectos terapéuticos en los trastornos metabólicos. Su capacidad para regular el metabolismo de lípidos y carbohidratos lo convierte en un candidato prometedor para tratar afecciones como la obesidad y la diabetes tipo 2 .
Industria
Industrialmente, Beta-Amino Isobutirato se utiliza en la producción de polímeros biodegradables y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
Beta-Amino Isobutirato ejerce sus efectos principalmente a través de la activación de los receptores alfa del receptor activado por proliferador de peroxisomas (PPARα). Esta activación conduce a la regulación positiva de los genes involucrados en la oxidación de ácidos grasos y la termogénesis. Además, influye en la expresión de genes relacionados con el metabolismo de la glucosa, mejorando así la sensibilidad a la insulina y reduciendo los niveles de lípidos en sangre .
Comparación Con Compuestos Similares
Compuestos Similares
Beta-Alanina: Otro aminoácido beta, pero está involucrado en la síntesis de carnosina y tiene diferentes efectos metabólicos.
Ácido gamma-aminobutírico (GABA): Un neurotransmisor con una estructura y función diferentes, principalmente involucrado en la señalización inhibitoria en el sistema nervioso.
Beta-Hidroxi Beta-Metilbutirato (HMB): Un metabolito del aminoácido leucina, conocido por su papel en la síntesis de proteínas musculares y la reducción de la degradación muscular.
Singularidad
Beta-Amino Isobutirato es único debido a su doble papel en el metabolismo de lípidos y carbohidratos. A diferencia de Beta-Alanina y HMB, que se centran más en el metabolismo muscular, Beta-Amino Isobutirato tiene efectos metabólicos más amplios, incluido el oscurecimiento del tejido adiposo blanco y la regulación de los niveles de lípidos en sangre .
Propiedades
Fórmula molecular |
C4H8NO2- |
|---|---|
Peso molecular |
102.11 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |
Clave InChI |
QCHPKSFMDHPSNR-VKHMYHEASA-M |
SMILES |
CC(CN)C(=O)[O-] |
SMILES isomérico |
C[C@@H](CN)C(=O)[O-] |
SMILES canónico |
CC(CN)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





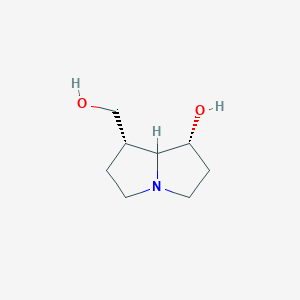
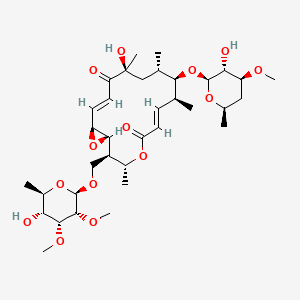

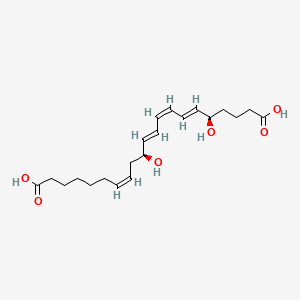
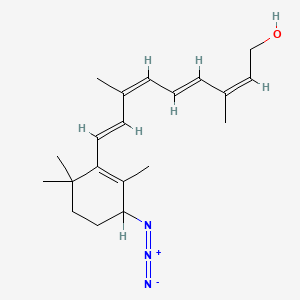
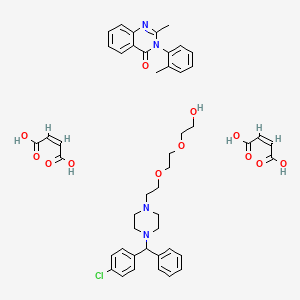
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)


![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)

